2-Oxa-6-azaspiro[3.3]heptane hydrochloride 2-Oxa-6-azaspiro[3.3]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1420294-84-3
VCID: VC16006410
InChI: InChI=1S/C5H9NO.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H
SMILES:
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol

2-Oxa-6-azaspiro[3.3]heptane hydrochloride

CAS No.: 1420294-84-3

Cat. No.: VC16006410

Molecular Formula: C5H10ClNO

Molecular Weight: 135.59 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-6-azaspiro[3.3]heptane hydrochloride - 1420294-84-3

Specification

CAS No. 1420294-84-3
Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
IUPAC Name 2-oxa-6-azaspiro[3.3]heptane;hydrochloride
Standard InChI InChI=1S/C5H9NO.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H
Standard InChI Key ZVIPDKHAYDFLBK-UHFFFAOYSA-N
Canonical SMILES C1C2(CN1)COC2.Cl

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2-Oxa-6-azaspiro[3.3]heptane hydrochloride (CAS: 174-78-7) features a spirocyclic framework with a molecular formula of C5H10ClNO\text{C}_5\text{H}_{10}\text{ClNO} and a molecular weight of 135.59 g/mol . The core structure comprises two fused four-membered rings: an oxetane (2-oxa) and an azetidine (6-aza), connected via a shared spiro carbon (Figure 1). The hydrochloride salt forms through protonation of the azetidine nitrogen, improving crystallinity and handling stability compared to the free base .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC5H10ClNO\text{C}_5\text{H}_{10}\text{ClNO}
Molecular Weight135.59 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point165.7 ± 40.0 °C (at 760 mmHg)
Flash Point51.2 ± 16.8 °C
LogP (Partition Coefficient)-0.55

Synthesis and Scalability

Historical Synthetic Routes

Early synthetic approaches relied on tribromopentaerythritol (FR-513), a flame retardant, as a starting material. This method involved sequential bromination, amination, and cyclization steps but faced challenges with low yields and impurity formation . For instance, the reaction of 3,3-bis(bromomethyl)oxetane (BBMO) with benzylamine often produced the undesired byproduct 3,3-bis(benzylaminomethyl)oxetane, limiting efficiency .

Modern Optimized Methods

A breakthrough route, demonstrated at 100 g scale, utilizes 2-fluoro-4-nitroaniline and BBMO under hydroxide-facilitated alkylation (Figure 2). This method achieves an 87% isolated yield with >99% purity by employing phase transfer catalysts like tetrabutylammonium iodide (TBAI) to enhance reactivity . Key advantages include:

  • Elimination of expensive cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) in favor of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) .

  • Use of Schotten–Baumann conditions for oxetane ring closure, yielding BBMO in 72% purity after distillation .

Table 2: Comparison of Synthetic Methods

ParameterTraditional Method Optimized Method
Starting MaterialTribromopentaerythritolTribromoneopentyl alcohol
Key ReagentBenzylamine2-Fluoro-4-nitroaniline
CatalystPalladium on carbonTetrabutylammonium iodide
Yield50%87%
Purity<95%>99%

Physicochemical Properties and Stability

Solubility and Stability

The hydrochloride salt exhibits superior solubility in polar solvents (e.g., water, methanol) compared to the free base or oxalate salt forms. This property is critical for reactions requiring homogeneous conditions . Stability studies indicate no significant decomposition under ambient storage, though the free base is prone to oxetane ring opening in aqueous basic media .

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (400 MHz, D2_2O) displays characteristic signals at δ 3.85 ppm (oxetane protons) and δ 3.45 ppm (azetidine protons) .

  • MS: Exact mass confirmed as 135.042 Da (M+H+^+) .

Applications in Drug Development

Role in TBI-223 Synthesis

2-Oxa-6-azaspiro[3.3]heptane hydrochloride serves as the core structure for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the antitubercular agent TBI-223 . The spirocyclic framework imparts conformational rigidity, enhancing target binding affinity while maintaining metabolic stability.

Broader Medicinal Chemistry Utility

The compound’s balanced lipophilicity (LogP=0.55\text{LogP} = -0.55) and polar surface area (21.26 Ų) make it a versatile morpholine substitute in kinase inhibitors and GPCR modulators . Its incorporation into drug candidates improves solubility and reduces hERG channel liability, a common cause of cardiotoxicity .

Hazard CodeRisk StatementPrecautionary Measure
H226Flammable liquid and vaporKeep away from heat/sparks
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection

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